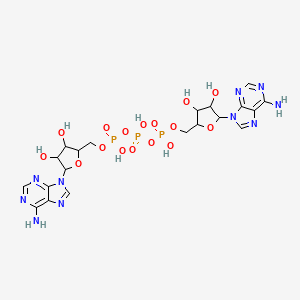
ApppA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppA) is a diadenosine polyphosphate compound. It is a member of the adenylylated nucleotides family, which are synthesized as a consequence of oxidative stress. These compounds are found in both prokaryotic and eukaryotic cells and are believed to act as intracellular signaling molecules, stimulating cell proliferation and other cellular responses .
准备方法
Synthetic Routes and Reaction Conditions: ApppA is synthesized by aminoacyl-tRNA synthetases. The synthesis involves the formation of aminoacyladenylate from a first molecule of magnesium adenosine triphosphate (MgATP). A second adenosine triphosphate (ATP) molecule then adds as a substrate, leading to the synthesis of adenosine 5’,5’‘’-P1,P3-triphosphate from adenylate and the second ATP . The reaction is rate-determining in catalysis, with the presence of magnesium ions being essential for the reaction .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the enzymatic reactions using aminoacyl-tRNA synthetases. This would likely require controlled conditions to ensure high yield and purity, including the use of specific substrates, cofactors, and reaction conditions.
化学反应分析
Types of Reactions: ApppA undergoes various types of reactions, including hydrolysis and oxidation. It is hydrolyzed by specific enzymes such as diadenosine 5’,5’‘’-P1,P3-triphosphatase, which breaks it down into adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of magnesium ions and specific enzymes. Oxidative stress conditions can also lead to the synthesis and subsequent reactions of this compound .
Major Products Formed: The major products formed from the hydrolysis of this compound are adenosine diphosphate (ADP) and adenosine monophosphate (AMP) .
科学研究应用
ApppA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a signaling molecule to study cellular responses to oxidative stress and other metabolic stresses . In biomedical research, this compound is explored for its potential role in cell proliferation and as a marker for oxidative stress . Additionally, it has applications in the development of novel drug delivery systems, such as multi-layer microcapsules for oral delivery .
作用机制
ApppA exerts its effects by acting as an intracellular signaling molecule. It is synthesized in response to oxidative stress and other metabolic stresses, and it is believed to stimulate cell proliferation and other cellular responses . The synthesis of this compound involves aminoacyl-tRNA synthetases, which catalyze the formation of the compound from ATP molecules . The presence of magnesium ions is essential for the catalytic reaction .
相似化合物的比较
ApppA is similar to other adenylylated nucleotides such as adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA) and adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp). These compounds are also synthesized in response to oxidative stress and act as signaling molecules . this compound is unique in its specific role in stimulating cell proliferation and its distinct enzymatic synthesis pathway .
List of Similar Compounds:- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppA)
- Adenosine 5’,5’‘’-P1,P3-triphosphate (ApppGpp)
- Adenosine 5’,5’‘’-P1,P4-tetraphosphate (AppppG)
属性
IUPAC Name |
bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274294 |
Source


|
| Record name | AC1L1AGT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158700-26-6 |
Source


|
| Record name | AC1L1AGT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
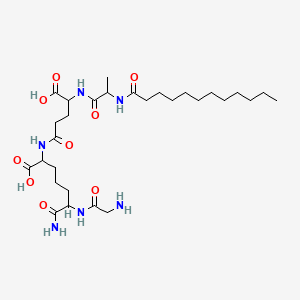

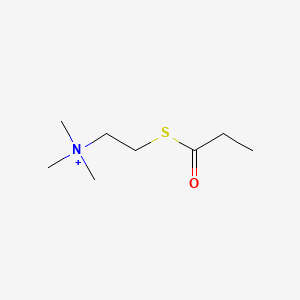
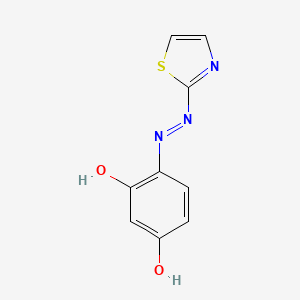
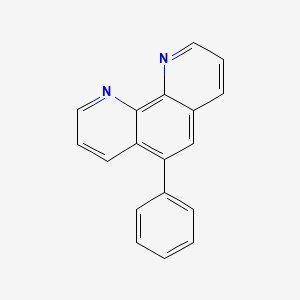
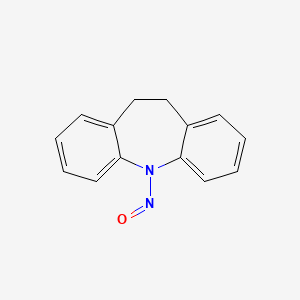
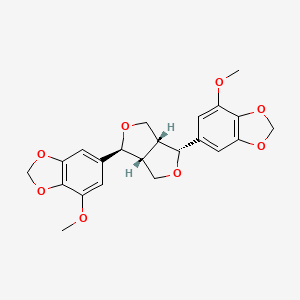
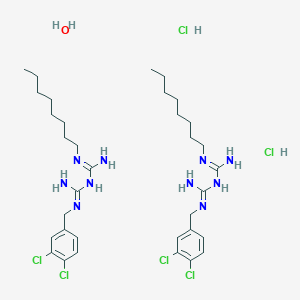
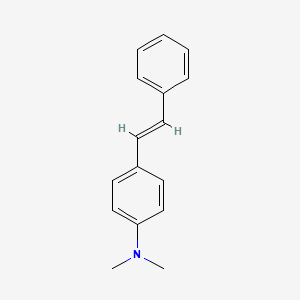
![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)

![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
